N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core fused with a thiophene-carboxamide moiety. The molecule includes a 7-chloro substituent on the benzothiazole ring and a 4-methoxy group, which likely enhances electronic stability and modulates solubility.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2.ClH/c1-20(2)8-9-21(16(22)13-5-4-10-24-13)17-19-14-12(23-3)7-6-11(18)15(14)25-17;/h4-7,10H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDVOEYZQNIWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and thiophene intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays on human cancer cell lines such as A431 and A549 have demonstrated significant inhibition of cell proliferation:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of AKT and ERK signaling pathways |
The compound's ability to induce apoptosis and inhibit key survival pathways positions it as a promising candidate for cancer therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action enhances its therapeutic potential in treating conditions where inflammation accompanies cancer .
Study on A431 Cells
A comprehensive study assessed the effects of this compound on A431 cells using flow cytometry and ELISA methods. Results indicated a significant reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM, supporting its role as an effective anticancer agent .
In Vivo Models
Further investigations conducted in mouse models revealed that treatment with the compound resulted in reduced tumor growth and lower systemic inflammation markers. These findings underscore its potential for therapeutic applications in oncology and inflammatory diseases .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzothiazole-thiophene scaffold distinguishes it from triazole-based analogs (e.g., compounds [7–9] in ). Key comparisons include:
Physicochemical and Pharmacological Properties
- Bioavailability: The hydrochloride salt and dimethylaminoethyl chain likely improve membrane permeability relative to non-ionic triazole-thiones .
Research Findings and Data Tables
Table 1: IR Spectral Comparison
| Compound Type | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | NH Stretch (cm⁻¹) |
|---|---|---|---|
| Target Compound | ~1680 (predicted) | Absent | ~3300 (if present) |
| Triazole-Thiones [7–9] | Absent | 1247–1255 | 3278–3414 |
| Hydrazinecarbothioamides [4–6] | 1663–1682 | 1243–1258 | 3150–3319 |
Table 2: Substituent Impact on Solubility
| Compound | Substituent | Solubility Profile |
|---|---|---|
| Target Compound | Hydrochloride salt | High aqueous solubility |
| Triazole-Thiones [7–9] | Sodium hydroxide-treated | Moderate solubility in polar solvents |
| Hydrazinecarbothioamides [4–6] | Halogenated aryl sulfonyl | Low solubility without basic conditions |
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 7-chloro-4-methoxybenzothiazole with a thiophene derivative through a series of coupling reactions. The use of dimethylaminoethyl groups enhances solubility and potentially increases biological activity.
Anticancer Activity
Research indicates that thiophene carboxamide derivatives, including the target compound, exhibit notable anticancer properties. For instance, compounds structurally similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide have shown significant efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin inhibition |
| 2e | Hep3B | 12.58 | Tubulin inhibition |
These compounds disrupt the microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Derivative | Bacteria | Activity Index (%) |
|---|---|---|
| 7b | Staphylococcus aureus | 83.3 |
| 7b | Escherichia coli | 86.9 |
| 5b | Bacillus subtilis | 82.6 |
| 5b | Pseudomonas aeruginosa | 64.0 |
The presence of specific substituents on the thiophene ring enhances hydrophilicity and interaction with bacterial membranes, thereby increasing antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide is influenced by its structural components:
- Chlorine Substitution : The chlorine atom at the benzothiazole moiety enhances lipophilicity, improving cellular uptake.
- Methoxy Group : The methoxy group contributes to increased electron density, facilitating interactions with biological targets.
- Dimethylamino Group : This moiety increases solubility in aqueous environments, enhancing bioavailability.
Case Studies
Several studies have focused on similar compounds within the same class:
- Antiproliferative Studies : A series of thiazole derivatives were tested against prostate cancer cells, revealing IC50 values ranging from 0.7 to 1.0 µM, indicating strong antiproliferative activity .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds to tubulin is significantly influenced by their structural features, with docking scores correlating well with observed biological activity .
- In Vivo Studies : Preliminary animal studies have indicated that compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide exhibit reduced tumor growth in xenograft models, supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer : Reaction optimization should involve systematic variation of solvents (e.g., ethanol for polar intermediates ), temperature, and stoichiometric ratios of precursors. For example, adjusting the molar ratio of the benzothiazole carboxamide precursor to the dimethylaminoethyl thiophene moiety can improve yield, as demonstrated in analogous thiazolidinone syntheses (e.g., 70% yield in ethanol for compound 4g ). Parallel monitoring via TLC or HPLC helps identify optimal reaction termination points.
Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign proton environments (e.g., distinguishing methoxy vs. dimethylaminoethyl signals) and confirm coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect halogen (Cl) isotopic patterns .
- IR Spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹ ). Cross-referencing with computational simulations (DFT) can resolve overlapping signals .
Q. How should researchers validate the purity of this compound in complex matrices?
- Methodological Answer : Use orthogonal analytical methods:
- HPLC-PDA : Quantify purity (>95%) with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .
- DSC/TGA : Assess thermal stability and detect polymorphic impurities .
Advanced Research Questions
Q. How can contradictory data between NMR and mass spectrometry be reconciled during structural elucidation?
- Methodological Answer : Contradictions often arise from:
- Dynamic equilibria (e.g., tautomerism in benzothiazole-thiophene systems): Use variable-temperature NMR to capture shifting proton environments .
- Ionization artifacts in MS : Compare ESI+ and MALDI-TOF spectra to distinguish adducts from true molecular ions .
- Sample degradation : Validate stability via time-resolved HPLC under storage conditions (e.g., 4°C vs. ambient) .
Q. What experimental design strategies are recommended for assessing structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing 7-Cl with 7-F or varying methoxy positioning) to isolate electronic/steric effects .
- Dose-response assays : Use IC50/EC50 determinations in biological models, ensuring statistical power via triplicate runs and ANOVA validation .
- Molecular docking : Align with crystallographic data (if available) to prioritize synthetic targets .
Q. How can researchers address discrepancies in biological activity data across independent studies?
- Methodological Answer :
- Standardize assay protocols : Adopt consensus guidelines for cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Control for batch variability : Compare activity of a reference sample across labs to identify methodological biases .
- Meta-analysis : Apply weighted Z-scores to aggregate data from heterogeneous studies .
Methodological Framework Integration
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in nucleophilic/electrophilic reactions (e.g., benzothiazole vs. thiophene reactivity) using DFT calculations .
- Hammett Linear Free Energy Relationships (LFER) : Quantify electronic effects of substituents (e.g., σ values for 7-Cl, 4-OCH3) on reaction rates .
- Molecular Dynamics (MD) : Simulate solvation effects in synthetic pathways (e.g., ethanol vs. DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
